3-Azido-1-cyclopentylazetidine
Overview
Description
3-Azido-1-cyclopentylazetidine is a compound belonging to the azetidine class of chemicals, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, making them highly reactive and useful in various chemical reactions . The azido group in this compound adds further reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1-cyclopentylazetidine typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an azide ion (N₃⁻) displaces a leaving group (such as a halide) on a cyclopentylazetidine precursor . This reaction is often carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using azide salts such as sodium azide (NaN₃) or potassium azide (KN₃) under controlled conditions to ensure safety and efficiency . The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Azido-1-cyclopentylazetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Azide salts (NaN₃, KN₃), polar aprotic solvents (acetonitrile, DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Alkynes, often under mild conditions or with the aid of a catalyst.
Major Products Formed
Substitution: Various azetidine derivatives depending on the nucleophile used.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Scientific Research Applications
3-Azido-1-cyclopentylazetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-1-cyclopentylazetidine involves its high reactivity due to the presence of the azido group and the strained azetidine ring. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, making it a versatile intermediate in various chemical processes . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-azido-1-cyclopentylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-11-10-7-5-12(6-7)8-3-1-2-4-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHTWIMHPRUIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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